molecular formula C11H15N5O4S B3020356 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide CAS No. 2097862-02-5

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide

Cat. No.: B3020356
CAS No.: 2097862-02-5
M. Wt: 313.33
InChI Key: FSAAAYXVRWQUTE-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide (CAS 2097862-02-5) is a chemical compound with the molecular formula C11H15N5O4S and a molecular weight of 313.34 g/mol . This reagent features a complex heterocyclic structure incorporating both 1,2,4-oxadiazole and isoxazole (1,2-oxazole) rings, a architecture of significant interest in modern medicinal chemistry. Heterocyclic compounds containing the 1,2,4-oxadiazole moiety are extensively investigated as ester and amide bioisosteres, which can fine-tune the physicochemical properties of drug candidates and enhance their metabolic stability . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its remarkably broad spectrum of pharmacological activities. Scientific literature reviews highlight that derivatives of this heterocycle demonstrate a wide range of biological properties, including potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents . The presence of the pyrrolidine-1-sulfonamide group further adds to the molecule's diversity, as sulfonamide-functionalized compounds are known for their ability to interact with various biological targets. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in the development of novel therapeutic agents. This product is intended for research and development use only by technically qualified persons. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), biocides, pesticides, or consumer products of any kind.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-8-6-9(14-19-8)11-13-10(20-15-11)7-12-21(17,18)16-4-2-3-5-16/h6,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAAAYXVRWQUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the pyrrolidine and sulfonamide groups further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and oxazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown efficacy against various bacterial strains.
  • Cytotoxicity : Some compounds demonstrate selective toxicity towards cancer cell lines while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicitySelective toxicity towards cancer cell lines
Mechanism of ActionInhibition of key enzymes involved in cellular processes

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In studies involving Staphylococcus aureus and other resistant strains, the compound exhibited notable bactericidal effects.

Case Study: Efficacy Against MRSA

In a controlled study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics like ciprofloxacin. This suggests a promising role in treating antibiotic-resistant infections.

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines such as L929 and A549. The results indicated that:

  • The compound demonstrated dose-dependent cytotoxic effects.
  • At certain concentrations, it increased cell viability in non-cancerous cell lines, indicating selectivity.

Table 2: Cytotoxicity Results

CompoundConcentration (µM)L929 Cell Viability (%)A549 Cell Viability (%)
Compound A1008592
Compound B2007078
Compound C5095110

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound C₁₁H₁₅N₅O₄S 313.34 5-methylisoxazole, pyrrolidine-sulfonamide Oxadiazole, sulfonamide, isoxazole Not specified
N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylimidazole-4-sulfonamide [5] C₁₂H₁₃N₇O₃S* ~347.35 5-cyclopropylisoxazole, methylimidazole-sulfonamide Oxadiazole, sulfonamide, imidazole Not specified
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide [3] C₁₉H₁₈N₆O₄S 426.45 Benzamide, thioether, nitro group Oxadiazole, nitro, thioether Cancer, viral infections

*Molecular weight estimated based on formula.

Key Observations:

Heterocyclic Core: The target compound and the imidazole-sulfonamide analog [5] share the 1,2,4-oxadiazole core, but differ in substituents: 5-methylisoxazole (target) vs. 5-cyclopropylisoxazole (analog). The benzamide derivative [3] replaces the oxadiazole-linked sulfonamide with a thioether-bridged benzamide, introducing a nitro group that may increase reactivity or electron-withdrawing effects .

Sulfonamide Variations: The target’s pyrrolidine-sulfonamide group offers a saturated, flexible nitrogenous ring, contrasting with the methylimidazole-sulfonamide in [5]. Imidazole’s aromaticity and dual nitrogen atoms could enhance hydrogen bonding or metal coordination .

Molecular Weight and Bioavailability :

  • The target compound (313.34 g/mol) has a lower molecular weight than the benzamide analog (426.45 g/mol), suggesting better oral bioavailability due to reduced size and complexity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Oxadiazole Scaffold: Known for metabolic stability and mimicry of ester/amide groups, oxadiazoles are prevalent in kinase inhibitors and antimicrobial agents .
  • Sulfonamide Functionality : Enhances binding to enzymes (e.g., carbonic anhydrase) and receptors via hydrogen bonding and electrostatic interactions .
  • Substituent Effects: Methyl vs. Cyclopropyl: The cyclopropyl group in [5] may improve metabolic resistance compared to the methyl group in the target compound .

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